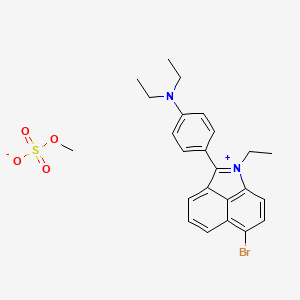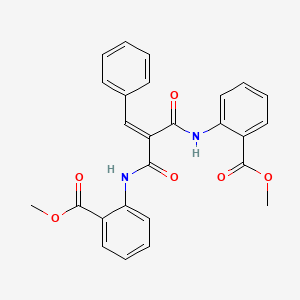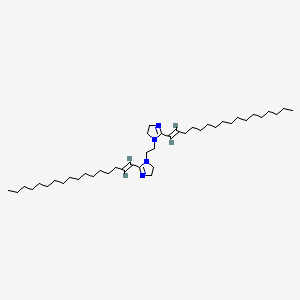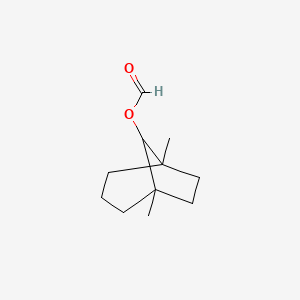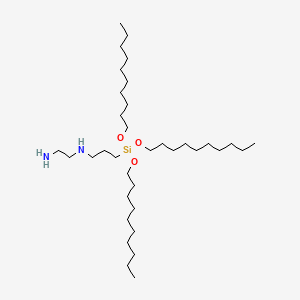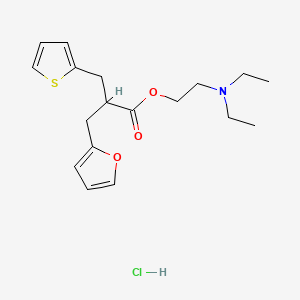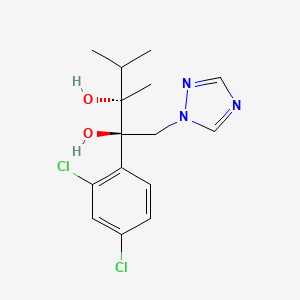
Triangulo-nonacarbonyltris(triethylphosphine)triosmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triangulo-nonacarbonyltris(triethylphosphine)triosmium: is a complex organometallic compound with the molecular formula C27H57O9Os3P3 . This compound is notable for its triangular structure, consisting of three osmium atoms each bonded to three carbonyl groups and one triethylphosphine ligand . It is primarily used in catalysis and organometallic chemistry due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triangulo-nonacarbonyltris(triethylphosphine)triosmium typically involves the reaction of osmium carbonyl complexes with triethylphosphine under controlled conditions. One common method involves the reaction of osmium carbonyl chloride with triethylphosphine in the presence of a reducing agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Triangulo-nonacarbonyltris(triethylphosphine)triosmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium complexes.
Reduction: It can be reduced to form lower oxidation state osmium species.
Substitution: The carbonyl and triethylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphines, carbonyls, or nitrogen-based ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) complexes, while reduction can produce osmium(II) species. Substitution reactions can result in a variety of new organometallic complexes with different ligands .
Scientific Research Applications
Chemistry: In chemistry, triangulo-nonacarbonyltris(triethylphosphine)triosmium is used as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate reactions that are difficult to achieve with other catalysts .
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s ability to form stable complexes with various ligands makes it a potential candidate for drug development and biochemical research .
Industry: In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency and selectivity of chemical processes .
Mechanism of Action
The mechanism by which triangulo-nonacarbonyltris(triethylphosphine)triosmium exerts its effects is primarily through its ability to act as a catalyst. The compound’s triangular structure allows it to interact with reactants in a unique manner, facilitating the formation and breaking of chemical bonds. The triethylphosphine ligands provide steric and electronic effects that enhance the compound’s catalytic activity .
Comparison with Similar Compounds
- Triangulo-nonacarbonyltris(triphenylphosphine)triosmium
- Triangulo-nonacarbonyltris(trimethylphosphine)triosmium
- Triangulo-nonacarbonyltris(tri-n-butylphosphine)triosmium
Comparison: Triangulo-nonacarbonyltris(triethylphosphine)triosmium is unique due to the specific electronic and steric properties imparted by the triethylphosphine ligands. Compared to its analogs with different phosphine ligands, it may exhibit different reactivity and selectivity in catalytic applications .
Properties
CAS No. |
24869-00-9 |
|---|---|
Molecular Formula |
C27H57O9Os3P3-6 |
Molecular Weight |
1189.3 g/mol |
IUPAC Name |
methanone;osmium;triethylphosphanium |
InChI |
InChI=1S/3C6H15P.9CHO.3Os/c3*1-4-7(5-2)6-3;9*1-2;;;/h3*4-6H2,1-3H3;9*1H;;;/q;;;9*-1;;;/p+3 |
InChI Key |
FQTDIRUVHGIMFO-UHFFFAOYSA-Q |
Canonical SMILES |
CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Os].[Os].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



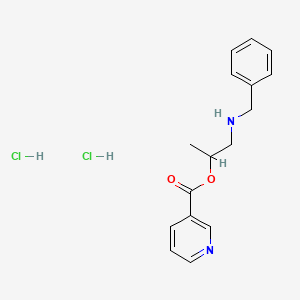
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
